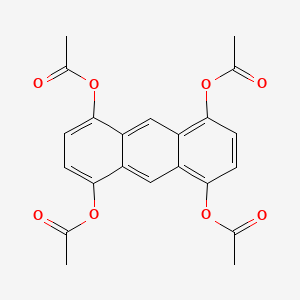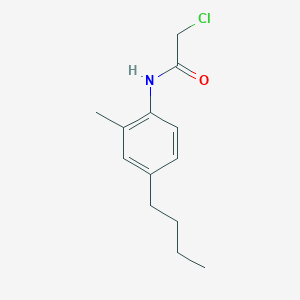![molecular formula C10H12Br4 B1621467 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane CAS No. 4277-22-9](/img/structure/B1621467.png)
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane
概要
説明
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane is a brominated organic compound with the molecular formula C10H12Br4 and a molecular weight of 451.82 g/mol . This compound is characterized by its unique tricyclic structure, which includes four bromine atoms attached to the carbon framework. It is primarily used in research and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane typically involves the halogenation of tricyclo[7.1.0.04,6]decane. One common method is the bromination of 1,5-cyclooctadiene, which undergoes cyclopropanation to form the tricyclic structure . The reaction conditions often include the use of bromine as the halogenating agent and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
化学反応の分析
Types of Reactions
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce partially brominated tricyclic compounds.
科学的研究の応用
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Medicine: Research into its potential medicinal properties, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
作用機序
The mechanism of action of 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s tricyclic structure provides a rigid framework that influences its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
5,5,10,10-Tetrachloro-tricyclo[7.1.0.04,6]decane: Similar in structure but with chlorine atoms instead of bromine.
5,5,10,10-Tetraiodo-tricyclo[7.1.0.04,6]decane: Contains iodine atoms, leading to different reactivity and properties.
Uniqueness
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane is unique due to its specific bromination pattern, which imparts distinct chemical properties compared to its chlorinated and iodinated counterparts. The bromine atoms provide a balance of reactivity and stability, making it suitable for various applications in research and industry .
特性
IUPAC Name |
5,5,10,10-tetrabromotricyclo[7.1.0.04,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br4/c11-9(12)5-1-2-6-8(10(6,13)14)4-3-7(5)9/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFVWOOXISXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Br)Br)CCC3C1C3(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383611 | |
| Record name | 5,5,10,10-Tetrabromotricyclo[7.1.0.0~4,6~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-22-9 | |
| Record name | 5,5,10,10-Tetrabromotricyclo[7.1.0.0~4,6~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)


![Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate](/img/structure/B1621400.png)
![4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1621401.png)
![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B1621402.png)
